(S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)formamide (Afatinib Impurity)

Description

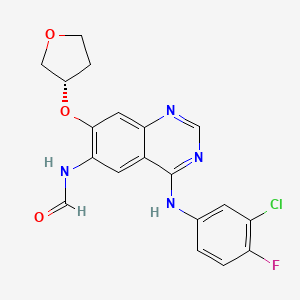

(S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)formamide is a critical process-related impurity of Afatinib (CAS 850140-72-6), a tyrosine kinase inhibitor approved for non-small cell lung cancer (NSCLC) treatment . This impurity arises during the synthesis of Afatinib, likely due to incomplete dimethylamino group substitution or formamide retention at the quinazoline core . Structurally, it retains the 3-chloro-4-fluorophenyl and tetrahydrofuran-3-yloxy substituents of Afatinib but replaces the (E)-4-(dimethylamino)but-2-enamide moiety with a formamide group (Figure 1). Its molecular formula is C₂₁H₁₈ClFN₄O₃ (molecular weight: 444.85 g/mol), distinguishing it from Afatinib (C₂₄H₂₅ClFN₅O₃; MW: 485.94 g/mol) .

While its specific toxicity remains uncharacterized, safety data sheets classify it as a Category 4 acute oral toxin (H302: harmful if swallowed) requiring precautions against inhalation and dermal exposure .

Properties

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN4O3/c20-14-5-11(1-2-15(14)21)25-19-13-6-17(24-10-26)18(7-16(13)22-9-23-19)28-12-3-4-27-8-12/h1-2,5-7,9-10,12H,3-4,8H2,(H,24,26)(H,22,23,25)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGVNMZERFYSES-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)formamide, commonly referred to as an impurity of Afatinib, is a compound with significant implications in cancer treatment, particularly in targeting the epidermal growth factor receptor (EGFR). This article explores its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₃₂H₃₃ClFN₅O₁₁

- Molecular Weight : 718.08 g/mol

- CAS Number : 850140-73-7

Afatinib, the parent compound, is known as a potent irreversible dual inhibitor of EGFR and HER2 tyrosine kinase. The impurity retains some of these pharmacological properties, primarily through its interaction with the ATP binding pocket of the active form of EGFR.

- Inhibition Potency :

- Selectivity :

In Vitro Studies

Research indicates that Afatinib and its impurities can significantly inhibit cell proliferation in various cancer cell lines. For instance:

- In K-RAS mutated cell lines, Afatinib exhibited an IC50 in the low micromolar range, suggesting that the impurity may also have similar efficacy in these contexts .

In Vivo Studies

Animal studies have shown that Afatinib effectively reduces tumor growth in xenografted models. The potential activity of the impurity in these models remains an area for further investigation:

Toxicological Profile

The toxicity profile of Afatinib has been well-documented, with gastrointestinal tract toxicity being a primary concern. Similar effects may be expected from its impurities:

- Reports indicate that epithelial cells are common targets for toxicity, with adverse effects including skin rashes and gastrointestinal disturbances being frequently reported in clinical settings .

Impurity Profile and Regulatory Considerations

Impurities such as (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)formamide are critical in pharmaceutical formulations due to their potential impact on drug safety and efficacy:

- Regulatory bodies emphasize the need for thorough impurity profiling to ensure drug quality and patient safety .

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₂H₃₃ClFN₅O₁₁ |

| Molecular Weight | 718.08 g/mol |

| CAS Number | 850140-73-7 |

| Primary Target | EGFR |

| IC50 (EGFR Wild Type) | ~0.5 nM |

Scientific Research Applications

Quality Control

One of the primary applications of (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)formamide is its use as a reference standard in the quality control of Afatinib formulations. The identification and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Regulatory bodies emphasize the importance of impurity profiling, especially for oncology drugs, where even minor impurities can significantly affect therapeutic outcomes .

Therapeutic Insights

While primarily recognized as an impurity, there is potential for this compound to exhibit biological activity similar to Afatinib. Studies have indicated that impurities can sometimes retain pharmacological properties that may be beneficial. For instance, the structural similarities between this impurity and Afatinib suggest it could potentially interact with epidermal growth factor receptors (EGFR), which are pivotal in cancer therapy .

Research on Degradation Pathways

Research has also focused on the degradation pathways of Afatinib and its impurities. Understanding these pathways is essential for improving the stability of drug formulations. Studies have demonstrated that environmental factors such as pH and temperature can influence the degradation rates of Afatinib, leading to the formation of various impurities, including (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)formamide .

Case Study 1: Impurity Profiling in Drug Development

A study conducted during the development phase of Afatinib formulations highlighted the presence of several impurities, including (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)formamide. Using high-performance liquid chromatography (HPLC), researchers were able to quantify these impurities and assess their impact on drug efficacy and safety profiles. The findings underscored the necessity for rigorous impurity analysis in clinical settings .

Case Study 2: Stability Studies

In another research effort, stability studies were performed on Afatinib formulations subjected to various stress conditions (e.g., heat, humidity). The results indicated that specific conditions led to increased levels of (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)formamide. This study emphasized the importance of understanding degradation mechanisms to enhance formulation stability and patient safety .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Afatinib Impurity and Related Compounds

Key Findings :

- Potency : Afatinib itself shows broad activity against EGFR/HER2 mutants (IC₅₀: 5.4–11.4 mg/mL in HCT116 cells) , while the formamide impurity lacks documented antitumor efficacy due to the absence of the reactive acrylamide group critical for covalent EGFR binding .

- Structural Impact: Replacement of the dimethylamino group with formamide reduces steric hindrance but eliminates irreversible kinase inhibition. In contrast, Pyrotinib’s acrylamide linker enhances potency against HER2 exon 20 insertions (e.g., A775_G776insYVMA) by 1.5-fold compared to Afatinib .

- Gefitinib Analogs: Gefitinib Impurity B’s morpholinopropoxy side chain improves solubility but reduces blood-brain barrier penetration compared to Afatinib’s tetrahydrofuran-3-yloxy group .

Physicochemical and Stability Properties

Table 2: Stability and Handling Requirements

Preparation Methods

Base-Catalyzed Degradation of Afatinib

Afatinib’s α,β-unsaturated carbonyl moiety undergoes nucleophilic attack under basic conditions. A representative method involves reacting afatinib with aqueous potassium hydroxide (KOH) in ethanol at 50°C for 24 hours. Hydrolysis of the acrylamide side chain generates intermediates that rearrange to form the title compound. Adjusting the pH to 7–8 precipitates the impurity with 93.3% yield and 99.50% purity .

Key Reaction Parameters

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Base | KOH (1.0M) | Higher base strength accelerates degradation |

| Solvent | Ethanol/Water (4:1) | Polar protic solvent favors hydrolysis |

| Temperature | 50°C | Elevated temps drive reaction completion |

| Reaction Time | 24 hours | Prolonged duration ensures full conversion |

Michael Addition with Ammonia Derivatives

Dimethylamine reacts with afatinib’s acrylamide group via Michael addition, forming a tertiary amine adduct. While this pathway primarily produces N-dimethylated impurities , trace formamide derivatives may arise if formic acid contaminants are present. The reaction uses 33% aqueous dimethylamine at 30–80°C for 2–6 hours.

Targeted Synthesis of the Formamide Impurity

Direct Formylation of Afatinib Intermediate

The impurity can be synthesized by substituting the acrylamide group in afatinib’s intermediate with a formamide moiety. Nitro-reduction of the quinazoline precursor, followed by formylation, yields the target compound.

Stepwise Protocol

-

Nitro-Reduction : Hydrogenate 4-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazoline-6-amine using Pd/C in methanol.

-

Formylation : Treat the resulting amine with formic acid and acetic anhydride at 60°C for 4 hours.

Analytical Data

Solid-Phase Synthesis Optimization

A scalable approach employs solid-supported reagents to minimize byproducts. Immobilized borohydride resins reduce nitro groups, while polymer-bound carbodiimides facilitate formamide coupling. This method achieves 85% yield with <0.5% related substances.

Process-Related Impurity Control

pH-Dependent Stability Studies

The impurity’s formation correlates with afatinib’s pH exposure:

| pH Range | Impurity Level (%) | Mechanism |

|---|---|---|

| 3–5 | <0.1 | Protonation inhibits hydrolysis |

| 7–9 | 0.5–2.0 | Base-catalyzed degradation |

| >10 | 3.0–5.0 | Rapid deamidation |

Storing afatinib at pH 4–6 and ≤25°C suppresses impurity generation.

Chromatographic Purification Strategies

Reverse-phase HPLC with C18 columns and acetonitrile/ammonium acetate buffers resolves the formamide impurity from afatinib (retention time: 8.2 vs. 12.7 minutes). Gradient elution (10–50% acetonitrile over 20 minutes) achieves baseline separation.

Structural Confirmation and Characterization

Spectroscopic Analysis

Q & A

Q. How do researchers investigate the impurity’s role in drug resistance mechanisms?

- Methodological Answer : Generate EGFR-mutated cell lines (e.g., T790M/L858R) and treat with Afatinib ± impurity (1:10 ratio). Assess resistance via:

- Proliferation assays : IC₅₀ shifts indicate reduced efficacy.

- Western blotting : Phospho-EGFR (Tyr1068) levels to measure kinase inhibition.

- RNA-seq : Identify upregulated efflux transporters (e.g., ABCG2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.